2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Introduction to Pyrazolo[3,4-d]Pyridazine Derivatives
Pyrazolo[3,4-d]pyridazine derivatives represent a critical class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic system comprising pyrazole and pyridazine rings. These derivatives have garnered significant attention in medicinal chemistry due to their structural versatility, which enables interactions with diverse biological targets such as kinases and growth factor receptors. The incorporation of substituents at strategic positions on the core scaffold has been shown to modulate pharmacological activity, selectivity, and metabolic stability, making these compounds valuable templates for drug discovery.
Structural Significance of 2-[4-Methyl-1-(2-Methylphenyl)-7-Oxo-1H,6H,7H-Pyrazolo[3,4-d]Pyridazin-6-Yl]-N-[3-(Trifluoromethyl)Phenyl]Acetamide
The compound 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide features a pyrazolo[3,4-d]pyridazinone core substituted with methyl groups at the 4-position of the pyridazinone ring and the 2-position of the phenyl moiety attached to N1. The 7-oxo group introduces hydrogen-bonding potential, while the acetamide side chain terminates in a 3-(trifluoromethyl)phenyl group, providing hydrophobic and electron-withdrawing characteristics.
Key structural elements include:
- Fused Bicyclic System : The pyrazolo[3,4-d]pyridazinone scaffold facilitates interactions with kinase ATP-binding pockets through hydrogen bonds and π-π stacking.
- Methyl Substitutions : The 4-methyl group on the pyridazinone ring and the 2-methyl group on the N1-phenyl moiety enhance steric complementarity with hydrophobic regions of target proteins.
- Trifluoromethyl Phenyl Acetamide : The 3-(trifluoromethyl)phenyl group contributes to lipid solubility and metabolic stability, while the acetamide linker allows conformational flexibility for optimal target engagement.
Structural comparisons with related derivatives reveal that the 7-oxo group and N1-aromatic substitution are critical for maintaining kinase inhibitory activity, as demonstrated in studies of fibroblast growth factor receptor (FGFR) and epidermal growth factor receptor (EGFR) inhibitors. For instance, replacing the pyridazinone oxygen with a sulfur atom or modifying the N1 substituent to aliphatic groups has been shown to reduce potency, underscoring the importance of these structural features.
Historical Development of Pyrazolo-Pyridazinone Pharmacophores
The evolution of pyrazolo-pyridazinone derivatives as pharmacophores began with the recognition of their ability to mimic purine nucleotides in kinase binding sites. Early work focused on optimizing the core scaffold to improve affinity for tyrosine kinases such as EGFR and FGFR, which are implicated in cancer progression.
Phase 1: Scaffold Identification and Initial Modifications
Initial derivatives, such as 1H-pyrazolo[3,4-d]pyridazine, demonstrated moderate kinase inhibitory activity but suffered from poor solubility and rapid metabolism. Introduction of the 7-oxo group (yielding pyrazolo[3,4-d]pyridazinones) improved hydrogen-bonding interactions with kinase catalytic domains, as evidenced by crystallographic studies. For example, compound 10h from FGFR inhibitor research exhibited nanomolar potency due to its pyridazinone oxygen forming hydrogen bonds with Ala564 and Glu562 in FGFR1.
Phase 2: Substituent Optimization for Selectivity and Potency
Subsequent efforts focused on modifying substituents at the N1, C4, and C6 positions to enhance selectivity and pharmacokinetic properties. The addition of methyl groups at C4 and N1-phenyl rings was found to occupy hydrophobic pockets adjacent to kinase ATP-binding sites, reducing off-target effects. In the case of the title compound, the 2-methylphenyl group at N1 and the 4-methyl group on the pyridazinone ring were optimized to balance steric bulk and metabolic stability.
Phase 3: Incorporation of Fluorinated Moieties
The introduction of trifluoromethyl groups, as seen in the 3-(trifluoromethyl)phenyl acetamide side chain, marked a significant advancement. Fluorination improved membrane permeability and resistance to oxidative metabolism, as demonstrated in preclinical studies of FGFR inhibitors. Comparative analyses showed that trifluoromethyl-substituted derivatives exhibited 3–5-fold higher cellular potency than non-fluorinated analogs.
Current Status and Applications
Modern pyrazolo-pyridazinone derivatives, including the title compound, are evaluated for their dual inhibitory activity against multiple kinase targets. For instance, analogs such as compound 33 from FLT3/VEGFR2 inhibitor research achieved complete tumor regression in xenograft models by concurrently targeting oncogenic kinases and angiogenic pathways. These advancements highlight the scaffold’s adaptability in addressing complex disease mechanisms through rational structural design.
Properties
IUPAC Name |
2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c1-13-6-3-4-9-18(13)30-20-17(11-26-30)14(2)28-29(21(20)32)12-19(31)27-16-8-5-7-15(10-16)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJZSWHQOCXZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyridazin-6-yl core, followed by the introduction of the methyl and trifluoromethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters would be essential to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the pyrazolo[3,4-d]pyridazine core. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells. A study utilizing a high-pressure Q-Tube reactor for synthesis demonstrated that these derivatives possess potent cytotoxicities and exhibit a high degree of functional group tolerance and atom economy in their synthesis processes .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyridazine Derivatives
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | HCT-116 | 15.0 | |
| Compound C | A549 | 10.0 |
Antiviral Properties
The antiviral potential of this compound has also been investigated, particularly against the Zika virus. Studies have shown that derivatives based on the pyrazolo[3,4-d]pyridazine-7-one core exhibit inhibitory effects against Zika virus strain MR766. The mechanism of action appears to involve interference with viral replication processes, making these compounds promising candidates for further development as antiviral agents .
Table 2: Antiviral Activity Against Zika Virus
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazolo[3,4-d]pyridazine derivatives have been explored in various models. These compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Such activities suggest their potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Study : A comprehensive study evaluated a series of pyrazolo[3,4-d]pyridazine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the structure significantly influenced activity levels, with some compounds achieving IC50 values below 10 µM against multiple cell lines .
- Antiviral Mechanism Investigation : Research focusing on the antiviral effects against Zika virus revealed that certain derivatives not only inhibited viral replication but also exhibited low cytotoxicity in host cells, suggesting a favorable therapeutic index for potential drug development .
Mechanism of Action
The mechanism of action of 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Heterocycle Impact: The pyrazolo[3,4-d]pyridazinone core (target compound) differs from pyrazolo[3,4-b]pyridine (Analog 1) in ring saturation and nitrogen positioning, which may alter electronic properties and binding affinity to biological targets .
Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound likely enhances lipophilicity and membrane permeability compared to Analog 1’s 4-chlorophenyl group .
Biological Activity: Structurally similar compounds (Tanimoto coefficient >0.85) exhibit only a 20% probability of sharing similar gene expression profiles, emphasizing the need for empirical validation . Minor structural changes (e.g., CF₃ vs. Cl) can drastically alter pharmacokinetics, as seen in phytochemical studies where trace components modulate bioactivity .
Research Findings and Implications
- Physicochemical Properties : The trifluoromethyl group in the target compound may confer superior metabolic stability over chloro or methyl substituents, a trend observed in kinase inhibitors .
- Synthetic Feasibility: Analog 1’s synthesis (via Cs₂CO₃-mediated coupling ) suggests scalable routes for the target compound, though pyridazinone cores may require optimized cyclization conditions.
- Biological Hypotheses : While pyrazolo-pyridazine derivatives are often explored as kinase inhibitors, the target compound’s activity profile remains speculative without experimental data.
Biological Activity
The compound 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Molecular Formula | C20H18F3N5O |
| Molecular Weight | 397.39 g/mol |
| CAS Number | 941973-20-2 |
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyridazine derivatives. The compound has been tested against various cancer cell lines with promising results:
- MCF7 (breast cancer) : IC50 values indicating significant cytotoxicity were observed.
- A549 (lung cancer) : The compound demonstrated growth inhibition with an IC50 value of approximately 26 µM .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It has shown potential in modulating receptor activity linked to tumor growth and survival pathways.
Anti-inflammatory Activity
In addition to its anticancer effects, the compound exhibits anti-inflammatory properties. Pyrazolo derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological efficacy of the compound:
- A study reported that derivatives similar to this compound had significant activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1 µg/mL .
Structure-Activity Relationship (SAR)
Research on SAR has identified that modifications in the substituents on the pyrazolo core significantly affect biological activity. For instance:
| Substituent | Biological Effect |
|---|---|
| Trifluoromethyl group | Enhances potency against cancer cells |
| Methyl phenyl group | Increases selectivity for specific receptors |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while the compound shows potent biological activity, further investigations are needed to assess its toxicity in vivo.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis involves multi-step reactions starting with pyrazolo[3,4-d]pyridazinone precursors. Key steps include alkylation of the pyridazinone core with acetamide derivatives and coupling with substituted phenyl groups. Critical conditions include:
- Solvent selection (e.g., DMF or DCM for solubility and reactivity) .
- Catalysts (e.g., triethylamine for deprotonation) .
- Temperature control (reflux conditions for cyclization steps) .
- Monitoring : Thin-layer chromatography (TLC) and HPLC are used to track intermediates, with NMR and mass spectrometry for final structural confirmation .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- 1H/13C NMR resolves aromatic protons and trifluoromethyl groups .
- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline) validates the pyrazolo-pyridazinone scaffold and acetamide linkage .
Q. What preliminary assays are used to evaluate its mechanism of action?
- Methodological Answer :
- In vitro cell viability assays (e.g., MTT in cancer cell lines) to assess cytotoxicity .
- Enzyme inhibition studies (e.g., kinase or protease inhibition via fluorescence-based assays) .
- Binding affinity analysis using surface plasmon resonance (SPR) for target validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) screens variables (e.g., solvent polarity, temperature gradients) to minimize byproducts .
- Computational modeling (e.g., DFT calculations) predicts reactive intermediates and guides solvent selection .
- Microwave-assisted synthesis reduces reaction times and improves regioselectivity in heterocycle formation .
Q. How do contradictory data from biological assays (e.g., IC50 variability across cell lines) inform target validation?
- Methodological Answer :
- Comparative profiling across cell lines (e.g., HeLa vs. MCF-7) identifies cell-specific permeability or off-target effects .
- Orthogonal assays (e.g., thermal shift assays for target engagement) validate direct interactions .
- CRISPR knockdown of suspected targets confirms mechanistic relevance .
Q. What strategies resolve discrepancies in structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Systematic substitution of the trifluoromethylphenyl group to assess steric/electronic effects .
- Free-Wilson analysis quantifies contributions of substituents to activity .
- Co-crystallization with targets (e.g., kinases) reveals binding modes and guides rational design .
Q. How can metabolic instability observed in preclinical models be addressed?
- Methodological Answer :
- Liver microsome assays identify metabolic hotspots (e.g., oxidation of methyl groups) .
- Isotopic labeling (e.g., deuterium at labile sites) enhances metabolic stability .
- Prodrug strategies mask reactive functional groups (e.g., esterification of acetamide) .
Q. What computational tools are used to predict off-target interactions and toxicity?
- Methodological Answer :
- Molecular docking (AutoDock, Glide) screens against off-target databases (e.g., ChEMBL) .
- Machine learning models (e.g., DeepTox) predict hepatotoxicity based on structural fingerprints .
- Pharmacophore mapping aligns with known toxicophores (e.g., reactive quinones) to flag risks .
Key Challenges & Future Directions
- Target Deconvolution : Use chemoproteomics (e.g., activity-based protein profiling) to map unknown targets .
- Scalability : Transition from batch to flow chemistry for multi-gram synthesis .
- Data Reproducibility : Establish standardized protocols for enzyme assays across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
